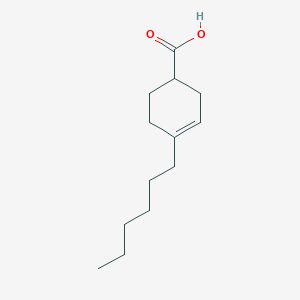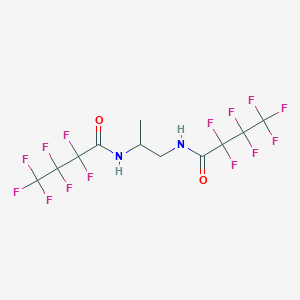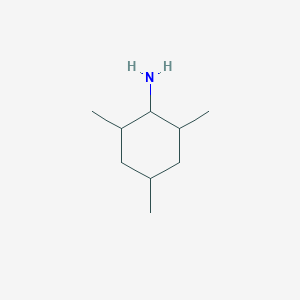
2,4,6-Trimethylcyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethylcyclohexanamine is an organic compound with the molecular formula C9H19N. It is a derivative of cyclohexanamine, where three methyl groups are substituted at the 2, 4, and 6 positions of the cyclohexane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylcyclohexanamine can be achieved through several methods. One common approach involves the alkylation of cyclohexanamine with methylating agents under controlled conditions. Another method includes the hydrogenation of 2,4,6-trimethylphenylamine, which involves the reduction of the aromatic ring to form the cyclohexane structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use catalysts such as palladium or platinum to facilitate the reduction of 2,4,6-trimethylphenylamine under high pressure and temperature conditions. The resulting product is then purified through distillation or crystallization techniques to obtain high-purity this compound .
化学反应分析
Types of Reactions
2,4,6-Trimethylcyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already in a reduced state.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions
Major Products Formed
Oxidation: Formation of ketones or alcohols
Reduction: Further hydrogenated cyclohexane derivatives
Substitution: Various substituted amines depending on the reagents used
科学研究应用
2,4,6-Trimethylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of 2,4,6-Trimethylcyclohexanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
Similar Compounds
2,4,6-Trimethylpyridine: Similar in structure but contains a pyridine ring instead of a cyclohexane ring.
2,4,6-Trimethylaniline: Contains an aromatic ring with similar methyl substitutions but differs in the amine group position.
2,4,6-Triphenylpyrylium: Contains a pyrylium ring with phenyl groups instead of methyl groups .
Uniqueness
2,4,6-Trimethylcyclohexanamine is unique due to its cyclohexane ring structure, which imparts different chemical properties compared to aromatic or heterocyclic analogs. Its saturated ring system makes it more stable and less reactive under certain conditions, providing advantages in specific applications where stability is crucial .
属性
CAS 编号 |
90726-11-7 |
|---|---|
分子式 |
C9H19N |
分子量 |
141.25 g/mol |
IUPAC 名称 |
2,4,6-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-6-4-7(2)9(10)8(3)5-6/h6-9H,4-5,10H2,1-3H3 |
InChI 键 |
ASKDWVZYNOOCIP-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(C(C1)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


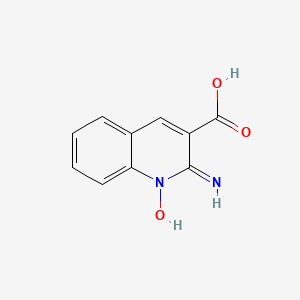
![N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide](/img/structure/B14147567.png)
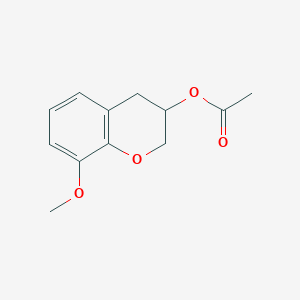
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine](/img/structure/B14147579.png)
![2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B14147591.png)

![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
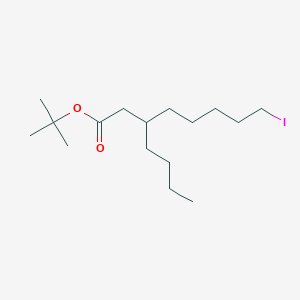
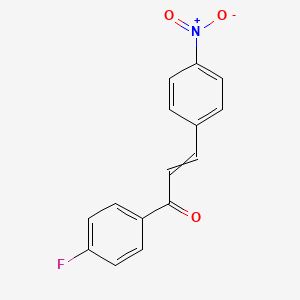
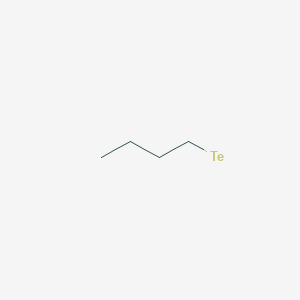
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
